![molecular formula C19H15N5O2 B5704230 N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDP is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of BDP is not fully understood. However, it has been proposed that BDP exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antiviral activities of BDP are thought to be mediated through the inhibition of various signaling pathways involved in inflammation and viral replication.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BDP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, BDP has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
実験室実験の利点と制限
One advantage of using BDP in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a potentially useful compound for the development of novel anticancer and antiviral drugs. However, one limitation of using BDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on BDP. One area of interest is the development of BDP derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific protein kinases targeted by BDP and the development of more selective inhibitors. In addition, further studies are needed to elucidate the mechanism of action of BDP and its potential applications in the treatment of other diseases, such as autoimmune disorders.
合成法
The synthesis of BDP involves a multistep process that begins with the reaction of 1,3-benzodioxole with 2-chloro-3-nitropyrazine to form N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-3-nitropyrazine. This intermediate is then reduced with palladium on carbon and hydrogen gas to yield N-(1,3-benzodioxol-5-ylmethyl)-2-amino-3-nitropyrazine. Finally, this compound is reacted with phenyl isocyanate to form BDP.
科学的研究の応用
BDP has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDP has been found to have antiviral activity against several viruses, including HIV-1 and HCV.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-4-14(5-3-1)24-19-15(10-23-24)18(21-11-22-19)20-9-13-6-7-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUFNXOJDOGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)
![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
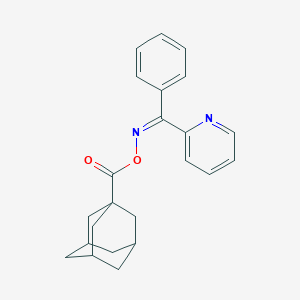
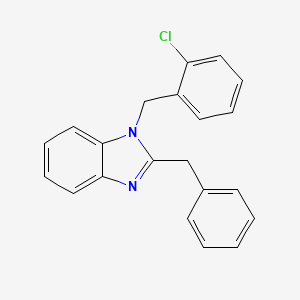
![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
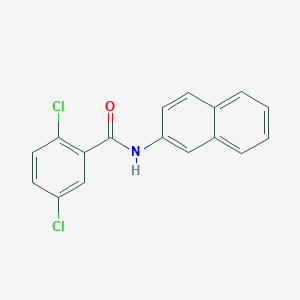
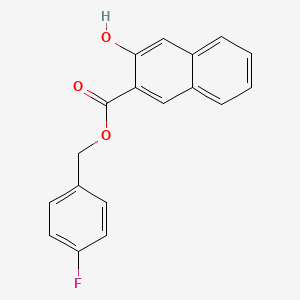
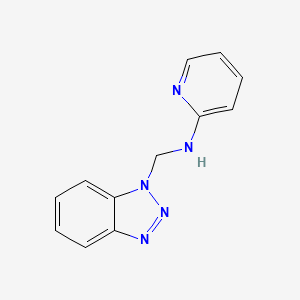


![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
